molecular formula C13H10Br2N2O2 B14653561 2,2'-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine) CAS No. 42772-88-3

2,2'-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine)

Cat. No.: B14653561
CAS No.: 42772-88-3
M. Wt: 386.04 g/mol
InChI Key: CUKOWFMCQVVLBI-UHFFFAOYSA-N
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Description

2,2’-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine) is a chemical compound that features a 1,3-dioxolane ring linked to two 6-bromopyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine) typically involves the reaction of 6-bromopyridine with a 1,3-dioxolane derivative under specific conditions. One common method involves the use of a base to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

2,2’-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine) involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring and bromopyridine groups can interact with specific sites on these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(1,3-Dioxolane-2,2-diyl)diethanol
  • 2,2’-Dimethyl-1,3-dioxolane-4,5-diyl

Uniqueness

What sets 2,2’-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine) apart is its combination of the dioxolane ring with bromopyridine groups, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where these specific interactions are desired .

Properties

CAS No.

42772-88-3

Molecular Formula

C13H10Br2N2O2

Molecular Weight

386.04 g/mol

IUPAC Name

2-bromo-6-[2-(6-bromopyridin-2-yl)-1,3-dioxolan-2-yl]pyridine

InChI

InChI=1S/C13H10Br2N2O2/c14-11-5-1-3-9(16-11)13(18-7-8-19-13)10-4-2-6-12(15)17-10/h1-6H,7-8H2

InChI Key

CUKOWFMCQVVLBI-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(C2=NC(=CC=C2)Br)C3=NC(=CC=C3)Br

Origin of Product

United States

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